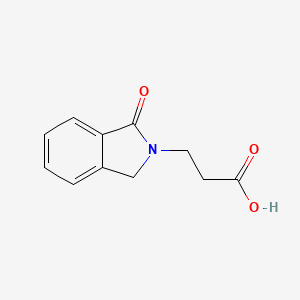

3-(1-Oxoisoindolin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO3 . It has an average mass of 205.210 Da and a mono-isotopic mass of 205.073898 Da .

Physical And Chemical Properties Analysis

3-(1-Oxoisoindolin-2-yl)propanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 447.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 74.4±3.0 kJ/mol, and it has a flash point of 224.7±28.7 °C . The compound has a molar refractivity of 53.0±0.3 cm3, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique

Chemical Structure and Properties

- The compound 3-(1-Oxoisoindolin-2-yl)propanoic acid, also known as N-Phthaloyl-dl-alanine, exhibits a staggered conformation between its propanoic acid and phthaloyl moieties. It crystallizes in centrosymmetric dimers linked by hydrogen bonds (Wheeler, Gordineer, & Deschamps, 2004).

Synthetic Applications

- This compound serves as a key intermediate in the synthesis of α-(1-oxoisoindolin-3-yl)glycine, a molecule with high pharmaceutical potential. The synthesis involves a complex process of at least eight steps using Ni(II) complexes (Li et al., 2015).

Novel Synthesis Methods

- A new method for synthesizing 3-oxoisoindolin-1-ylphosphine oxides has been described. This process involves a one-pot three-component reaction under catalyst-free, mild conditions, yielding compounds with potential biological activities (Popovics-Tóth et al., 2021).

- Another approach involves the green synthesis of 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones through sequential condensation, sp3 C-H bond functionalization, and cyclization in aqueous media (Tashrifi et al., 2018).

Analytical and Quality Control Methods

- Analytical methods for quality control of derivatives of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a promising active pharmaceutical ingredient (API), have been analyzed. Techniques like 13C NMR-spectroscopy have been used to address the problem of tautomeric forms of these compounds (Zubkov et al., 2016).

Coordination Polymers and Luminescent Properties

- Coordination polymers based on 5-(1-oxoisoindolin-2-yl)isophthalic acid have been synthesized, displaying interesting magnetic and luminescent properties. These compounds showcase significant structural versatility and potential applications in luminescence (Ye, Lin, & Yao, 2016).

Mécanisme D'action

- Without direct evidence, we can speculate that 3-(1-Oxoisoindolin-2-yl)propanoic acid affects various pathways:

- Wnt/β-catenin signaling : This pathway plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. The compound might influence β-catenin aggregation and nuclear translocation .

Biochemical Pathways

Propriétés

IUPAC Name |

3-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)5-6-12-7-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYVASLMSOSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349457 |

Source

|

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Oxoisoindolin-2-yl)propanoic acid | |

CAS RN |

83747-30-2 |

Source

|

| Record name | 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)